molecular formula C14H20ClN3O B4408063 4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride

4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride

Cat. No.: B4408063
M. Wt: 281.78 g/mol
InChI Key: KIIZXRDOASPUDL-UHFFFAOYSA-N
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Description

4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds .

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14;/h2-5H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIZXRDOASPUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride typically involves the reaction of 4-methylpiperazine with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like methanol or ethanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride is unique due to its specific structural features, such as the presence of a nitrile group and a piperazine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride
Reactant of Route 2
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4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride

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